
N,N'-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is characterized by the presence of two acridine moieties linked by a hexanediamine chain, with chlorine atoms substituted at the 3 and 6 positions of the acridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloroacridine and 1,6-hexanediamine.
Condensation Reaction: The two acridine moieties are linked to the hexanediamine chain through a condensation reaction. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chlorine atoms on the acridine rings can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine is unique due to its specific substitution pattern and the presence of a hexanediamine linker. This structural feature may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Propiedades
Número CAS |
75340-79-3 |
|---|---|
Fórmula molecular |
C32H26Cl4N4 |
Peso molecular |
608.4 g/mol |
Nombre IUPAC |
N,N'-bis(3,6-dichloroacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C32H26Cl4N4/c33-19-5-9-23-27(15-19)39-28-16-20(34)6-10-24(28)31(23)37-13-3-1-2-4-14-38-32-25-11-7-21(35)17-29(25)40-30-18-22(36)8-12-26(30)32/h5-12,15-18H,1-4,13-14H2,(H,37,39)(H,38,40) |
Clave InChI |
DZAYXDQHERWOHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2NCCCCCCNC4=C5C=CC(=CC5=NC6=C4C=CC(=C6)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
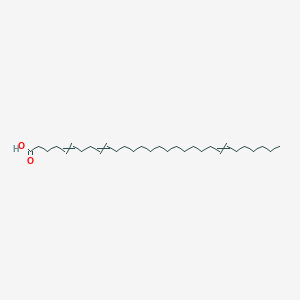
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)

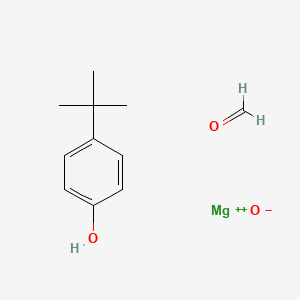
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
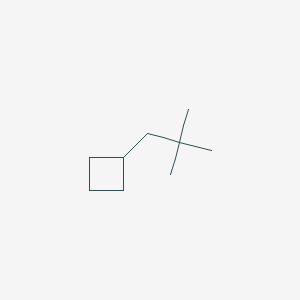

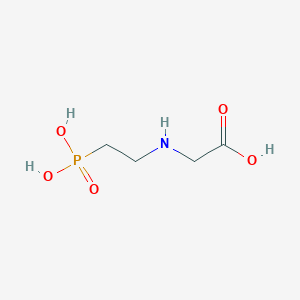
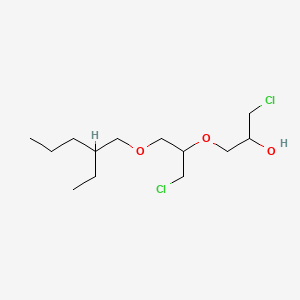
![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
